![molecular formula C8H8BrNO B3176960 (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228557-01-4](/img/structure/B3176960.png)
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
Overview
Description
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine, also known as BDBF, is an important organic compound and a key component of several classes of compounds. BDBF is an important intermediate in the synthesis of a wide variety of compounds, including pharmaceuticals and other organic compounds. BDBF is an aromatic heterocyclic compound containing a nitrogen atom and an oxygen atom. The compound has a molecular formula of C7H7BrN2O and a molecular weight of 216.09 g/mol. BDBF is a colorless solid at room temperature, and it is soluble in water and other organic solvents.
Mechanism of Action
The mechanism of action of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is not well understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds. It is thought to act as a Lewis acid, which means that it can act as a proton acceptor, and it can also act as a nucleophile, which means that it can act as a proton donor. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is thought to be able to form complexes with a variety of substrates, and it is thought to be able to facilitate the formation of covalent bonds between the substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine are not well understood. However, it is believed to be non-toxic and non-reactive. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is not believed to be mutagenic or carcinogenic, and it is not believed to have any adverse effects on the environment. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is not believed to have any significant physiological effects, and it is not believed to interact with any known biochemical pathways or processes.
Advantages and Limitations for Lab Experiments
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is its low cost and easy availability. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is also relatively easy to synthesize and use in experiments, and it is relatively stable in a variety of solvents. However, (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine is not very soluble in water, and it can be difficult to handle and store. Additionally, (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine can be toxic in large doses, and it can react with other compounds, making it difficult to use in certain experiments.
Future Directions
The use of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine in scientific research has the potential to open up a wide range of possibilities. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine could also be used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine could be used to study the mechanism of action of a variety of compounds, and it could be used in the development of new drugs. Finally, (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine could be used to study the biochemical and physiological effects of a variety of compounds.
Scientific Research Applications
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine has been used in a variety of scientific research applications. It has been used in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine has been used in the synthesis of several important classes of compounds, including benzimidazoles, benzodiazepines, and benzofurans. (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles.
properties
IUPAC Name |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXLHRQWAAAYSM-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268529 | |
Record name | (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228557-01-4 | |
Record name | (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228557-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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